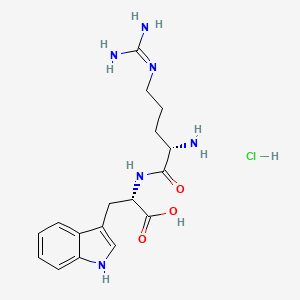

H-Arg-Trp-OHhydrochloride

CAS No.: 30167-41-0

Cat. No.: VC11728746

Molecular Formula: C17H25ClN6O3

Molecular Weight: 396.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30167-41-0 |

|---|---|

| Molecular Formula | C17H25ClN6O3 |

| Molecular Weight | 396.9 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C17H24N6O3.ClH/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);1H/t12-,14-;/m0./s1 |

| Standard InChI Key | FLFXAWNXBCWGRL-KYSPHBLOSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.Cl |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Composition and Physical Properties

H-Arg-Trp-OH hydrochloride has a molecular formula of C₁₇H₂₅ClN₆O₃ and a molecular weight of 396.9 g/mol. The hydrochloride salt improves aqueous solubility compared to its free base counterpart (C₁₇H₂₄N₆O₃, MW 360.42 g/mol) , making it preferable for laboratory applications. The dipeptide’s distinctive pink coloration arises from intramolecular cation-π interactions between the arginine guanidinium moiety and the tryptophan indole ring, which also modulate its fluorescence emission spectra .

Table 1: Comparative Properties of H-Arg-Trp-OH and Its Hydrochloride Form

| Property | H-Arg-Trp-OH (Free Base) | H-Arg-Trp-OH Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₇H₂₄N₆O₃ | C₁₇H₂₅ClN₆O₃ |

| Molecular Weight (g/mol) | 360.42 | 396.9 |

| Solubility | Soluble in DMSO | Enhanced aqueous solubility |

| Storage Conditions | -20°C | -20°C (desiccated) |

Spectroscopic and Stability Profiles

The compound’s fluorescence is highly sensitive to environmental changes, enabling its use as a reporter in protein-binding assays . Stability studies indicate that the hydrochloride form remains intact for 6 months at -80°C and 1 month at -20°C when stored in anhydrous conditions . Prolonged exposure to moisture or repeated freeze-thaw cycles can degrade the peptide backbone, necessitating careful handling.

Synthesis and Modification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The primary synthesis route for H-Arg-Trp-OH hydrochloride involves SPPS, which ensures high purity and minimal racemization. Key steps include:

-

Resin Activation: Wang or Rink amide resins are commonly used.

-

Amino Acid Coupling: Sequential addition of Fmoc-protected arginine and tryptophan using coupling agents like HBTU or HATU.

-

Cleavage and Deprotection: Treatment with trifluoroacetic acid (TFA) to release the peptide from the resin and remove side-chain protecting groups.

-

Hydrochloride Formation: Precipitation with hydrochloric acid to yield the final product.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90%. This method minimizes epimerization risks, particularly for tryptophan, which is prone to racemization under conventional heating.

Post-Synthetic Modifications

Recent methodologies enable selective guanidinium group modifications. For example, Barton’s base (2-(tert-butyl)-1,1,3,3-tetramethylguanidine) deprotonates the arginine side chain, allowing acylation with fluorescent tags or biotin without affecting other functional groups (e.g., His, Ser, Tyr) . This technique has been applied to label leuprolide, a therapeutic peptide containing tryptophan and arginine, for ecotoxicological studies in Daphnia magna .

Research Applications

Peptide-Protein Interaction Studies

The dipeptide’s dual functionality—positively charged arginine and aromatic tryptophan—mimics natural protein motifs, facilitating investigations into binding mechanisms. Fluorescence quenching assays using H-Arg-Trp-OH hydrochloride have elucidated interactions with serum albumin and cytochrome P450 enzymes .

Cellular Signaling and Metabolic Pathways

Arginine’s role in nitric oxide (NO) synthesis and tryptophan’s involvement in serotonin pathways position this dipeptide as a modulator of redox signaling and neurotransmitter regulation. In vitro assays demonstrate its capacity to influence phosphorylation cascades in neuronal cells .

Probe Development for Environmental Toxicology

Labeled derivatives of H-Arg-Trp-OH hydrochloride, synthesized via guanidinium acylation, enable tracking of peptide environmental persistence. For instance, fluorescein-tagged analogs have monitored drug uptake in aquatic organisms, providing insights into bioaccumulation risks .

Challenges and Future Directions

Synthetic Limitations

Current SPPS protocols struggle with scale-up inefficiencies, as yields decline significantly beyond milligram quantities. Microwave-assisted flow chemistry is being explored to address this bottleneck.

Bioavailability and Therapeutic Translation

Poor oral bioavailability and rapid renal clearance limit pharmaceutical applications. Nanoencapsulation strategies using lipid-based carriers are under investigation to enhance stability and target specificity .

Expanding Modification Toolkit

Advances in click chemistry and enzymatic ligation could enable site-specific modifications of the tryptophan indole ring, complementing existing arginine-focused techniques .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume